(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Brand Name:
Vulcanchem
CAS No.:
1001648-71-0
VCID:
VC21126768
InChI:
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
SMILES:
CCCNC1CCC2=C(C1O)SC(=N2)N
Molecular Formula:
C10H17N3OS
Molecular Weight:
227.33 g/mol
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
CAS No.: 1001648-71-0
Cat. No.: VC21126768
Molecular Formula: C10H17N3OS
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001648-71-0 |
|---|---|
| Molecular Formula | C10H17N3OS |
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
| Standard InChI | InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1 |
| Standard InChI Key | UWNDKVURLHPSSG-XPUUQOCRSA-N |
| Isomeric SMILES | CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N |
| SMILES | CCCNC1CCC2=C(C1O)SC(=N2)N |
| Canonical SMILES | CCCNC1CCC2=C(C1O)SC(=N2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator